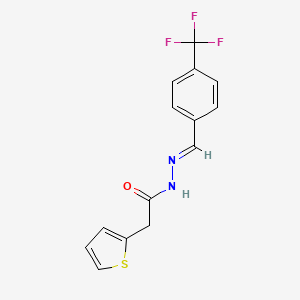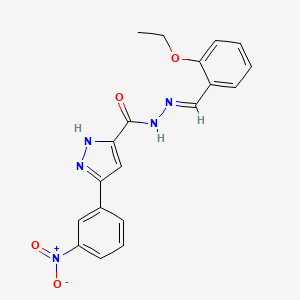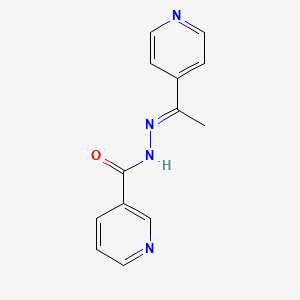
N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between 4-methylbenzaldehyde and 2-thiophenecarbohydrazide. Schiff bases have been widely studied due to their diverse biological activities and their ability to form stable complexes with transition metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide is typically synthesized through a condensation reaction. The reaction involves mixing equimolar amounts of 4-methylbenzaldehyde and 2-thiophenecarbohydrazide in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction can be represented as follows:
4-methylbenzaldehyde+2-thiophenecarbohydrazide→N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide+H2O
Industrial Production Methods
In an industrial setting, the synthesis of N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its precursor amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring or the benzylidene group.
Reduction: The original amines, 4-methylbenzaldehyde, and 2-thiophenecarbohydrazide.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with transition metals. These complexes have been studied for their catalytic properties and potential use in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Research has shown that Schiff bases, including N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide, possess anti-inflammatory and anticancer properties. They are being investigated for their potential use in drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The anticancer properties are believed to result from the compound’s ability to induce apoptosis in cancer cells by interacting with cellular DNA and proteins.
Vergleich Mit ähnlichen Verbindungen
N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide can be compared with other Schiff bases and related compounds:
N’-(4-methylbenzylidene)-2-aminobenzohydrazide: Similar structure but with an aminobenzene ring instead of thiophene.
N’-(4-methylbenzylidene)-2-hydroxybenzohydrazide: Contains a hydroxyl group on the benzene ring.
N’-(4-methylbenzylidene)-2-phenylhydrazine-1-carbothioamide: Similar structure but with a phenyl group instead of thiophene.
The uniqueness of N’-(4-methylbenzylidene)-2-thiophenecarbohydrazide lies in its thiophene ring, which imparts distinct electronic and steric properties, making it a versatile ligand in coordination chemistry and a potent bioactive compound.
Eigenschaften
Molekularformel |
C13H12N2OS |
|---|---|
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
N-[(E)-(4-methylphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2OS/c1-10-4-6-11(7-5-10)9-14-15-13(16)12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+ |
InChI-Schlüssel |
GPBDMHOZKSIYPB-NTEUORMPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z,5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11669120.png)
![N-{[4-(3-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B11669125.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11669127.png)
![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11669146.png)


![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11669156.png)
![4-[(benzylsulfanyl)methyl]-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11669162.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11669165.png)

![{4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B11669184.png)
![(2E)-2-{1-[(4-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11669197.png)
![3-(2-chlorophenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11669209.png)

